27-O-Demethylrapamycin: A Technical Guide to its Discovery, Origin, and Biological Profile
27-O-Demethylrapamycin: A Technical Guide to its Discovery, Origin, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
27-O-demethylrapamycin is a naturally occurring analog of rapamycin (sirolimus), a macrolide with potent immunosuppressive and antifungal properties. This document provides a comprehensive overview of the discovery, microbial origin, and biological characteristics of 27-O-demethylrapamycin. It includes detailed experimental protocols for the cultivation of the producing organism and the extraction and purification of the compound. Furthermore, this guide presents quantitative data on the biological activity of a closely related demethylated rapamycin analog, elucidates the key signaling pathway it modulates, and outlines a typical workflow for the discovery of novel rapamycin derivatives.
Discovery and Origin
27-O-demethylrapamycin was first identified as an immunosuppressant compound produced by a new strain of the bacterium Streptomyces hygroscopicus.[1] This discovery highlighted the diversity of rapamycin-related structures that could be generated by microbial systems. Like its parent compound, rapamycin, which was originally isolated from a soil sample from Easter Island (Rapa Nui), 27-O-demethylrapamycin is a product of the complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) biosynthetic pathway of S. hygroscopicus. The structural variation, in this case, the absence of a methyl group at the C-27 position, is a result of variations in the post-PKS tailoring steps of the biosynthesis process.
Quantitative Data
| Compound | IC50 (nmol/liter) | Assay |
| 41-O-demethyl-rapamycin | 1 | Phytohemagglutinin-stimulated human lymphocyte proliferation |
| Hydroxylated rapamycin metabolite | 1.5 | Phytohemagglutinin-stimulated human lymphocyte proliferation |
Note: The data presented is for 41-O-demethyl-rapamycin, an isomer of 27-O-demethylrapamycin, and is intended to be illustrative of the potential potency of demethylated rapamycin analogs.
Experimental Protocols
The following protocols are based on established methods for the production and purification of rapamycin from Streptomyces hygroscopicus and can be adapted for 27-O-demethylrapamycin.
Fermentation of Streptomyces hygroscopicus
This protocol describes the submerged fermentation process for the production of rapamycin analogs.
3.1.1. Inoculum Preparation
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Prepare a seed culture medium containing appropriate sources of carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract), along with essential minerals.
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Inoculate the sterilized seed medium with a spore suspension or a vegetative culture of the specific Streptomyces hygroscopicus strain.
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Incubate the seed culture at 28°C with agitation (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.
3.1.2. Production Fermentation
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Prepare the production medium, which may be similar to the seed medium but can be optimized for secondary metabolite production. The pH should be adjusted to around 6.0-7.5.[2]
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Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
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Conduct the fermentation at a controlled temperature, typically between 25°C and 30°C, with continuous agitation and aeration.
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Monitor the fermentation for key parameters such as pH, dissolved oxygen, and nutrient levels. The fermentation is typically carried out for 10-15 days.[2]
Extraction and Purification of 27-O-Demethylrapamycin
This protocol outlines a general procedure for the isolation and purification of the target compound from the fermentation broth.
3.2.1. Extraction
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At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
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Extract the mycelial cake and the clarified broth separately with a suitable organic solvent such as methanol, ethyl acetate, or dichloromethane.
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Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3.2.2. Purification
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Subject the crude extract to column chromatography using a stationary phase like silica gel.
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Elute the column with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) to separate the different components.
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Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Pool the fractions containing the desired compound and concentrate them.
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Further purify the compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient) to obtain highly pure 27-O-demethylrapamycin.
Structure Elucidation
The definitive structure of 27-O-demethylrapamycin is determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
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¹³C NMR: Provides information about the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
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Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
Rapamycin and its analogs, including 27-O-demethylrapamycin, exert their immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and its inhibition by the 27-O-demethylrapamycin-FKBP12 complex.
Experimental Workflow for Screening of Novel Rapamycin Analogs
The following diagram outlines a typical high-throughput screening workflow for the identification and characterization of new rapamycin analogs that inhibit mTOR.
